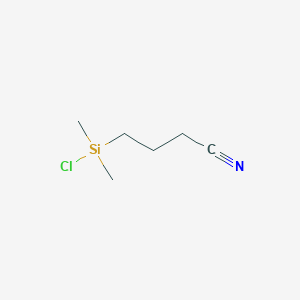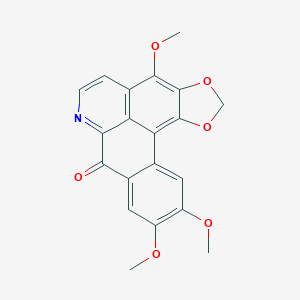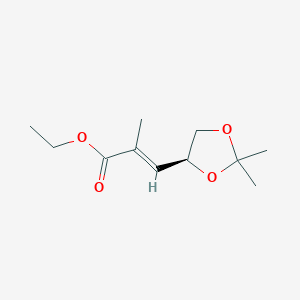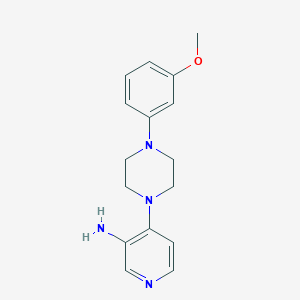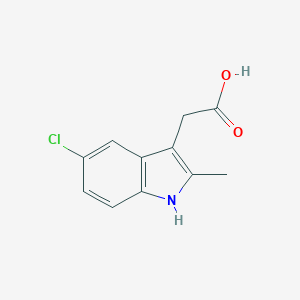
(5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid
Vue d'ensemble
Description
“2-(5-Chloro-2-methyl-1H-indol-3-yl)ethanamine” is a derivative of tryptamine known to inhibit in a voltage-dependent manner at the NMDA receptor . It’s also used in the synthesis of a novel pim-1 kinase competitive inhibitors targeting fluorescently labeled substrate peptides .
Molecular Structure Analysis
The molecular formula of “2-(5-Chloro-2-methyl-1H-indol-3-yl)ethanamine” is C11H14Cl2N2 . The InChI key is OWBCWPKSLSERBL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The predicted boiling point of “2-(5-Chloro-2-methyl-1H-indol-3-yl)ethanamine” is 385.2±37.0 °C, and its predicted density is 1.252±0.06 g/cm3 . The pKa is predicted to be 16.87±0.30 .Applications De Recherche Scientifique
Cancer Treatment
Indole derivatives, including (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid, have been studied for their potential in treating cancer. These compounds can interfere with the signaling pathways that cancer cells use to grow and divide, making them targets for chemotherapy drugs .
Antimicrobial Activity
The structural framework of indole is known to exhibit antimicrobial properties. This makes (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid a candidate for developing new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens .
Plant Growth Regulation
As a derivative of indole-3-acetic acid, a well-known plant hormone, this compound may influence plant growth and development. It could be used to regulate plant hormones and potentially act as a herbicide or growth stimulator in agricultural settings .
Anti-inflammatory and Analgesic Applications
Indole derivatives have been evaluated for their anti-inflammatory and analgesic properties. This suggests that (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid could be used in the development of new medications to treat pain and inflammation .
Antiviral Properties
The indole scaffold is associated with antiviral activity. This compound could be part of a new class of antiviral drugs that are effective against a range of viruses, including those that cause influenza and other respiratory infections .
Antidiabetic Potential
Indole derivatives have shown promise in managing diabetes by influencing insulin secretion or insulin sensitivity. (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid might contribute to the development of novel antidiabetic drugs .
Antitubercular Activity
Given the biological activity of indole compounds, there is potential for (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid to be used in the treatment of tuberculosis. It could help in designing new drugs to combat Mycobacterium tuberculosis, the bacteria responsible for the disease .
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that indole derivatives can interact with a variety of biological targets, contributing to their broad range of chemical and biological properties .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Some indole derivatives have been found to possess good oral bioavailability, suggesting potential for effective absorption and distribution .
Result of Action
Indole derivatives are known to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indole derivatives .
Propriétés
IUPAC Name |
2-(5-chloro-2-methyl-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-6-8(5-11(14)15)9-4-7(12)2-3-10(9)13-6/h2-4,13H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIODEZFMSXHFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366461 | |
| Record name | (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid | |
CAS RN |
19017-52-8 | |
| Record name | (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



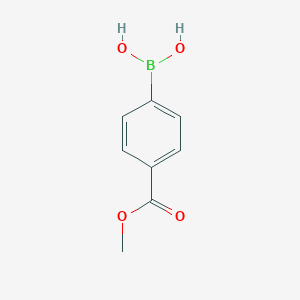
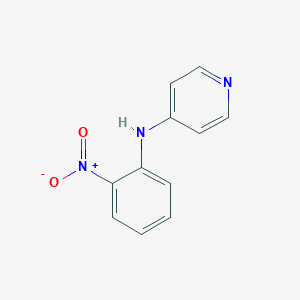
![[(2R,3R,4R,5R)-3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-tetrahydrofuran-2-yl]methyl benzoate](/img/structure/B107023.png)
